molecular formula C12H13N3O4 B2532057 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 19938-41-1

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2532057
CAS No.: 19938-41-1
M. Wt: 263.253
InChI Key: CKNBNLBNFCJNPK-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-dimethoxybenzohydrazide with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Anticancer Activity

Overview of Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. Specifically, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has been investigated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Lung Cancer Cells :
    • A study assessed several oxadiazole derivatives for their anticancer activity against the A549 human lung cancer cell line. Compounds similar to this compound exhibited IC50 values ranging from 1.59 to 7.48 μM. Notably, some derivatives showed excellent selectivity towards cancer cells compared to normal cells .
  • Mechanism of Action :
    • The oxadiazole ring serves as a crucial pharmacophore that enhances binding affinity to target proteins involved in cancer progression. The presence of the dimethoxyphenyl group further modulates the molecular properties and increases cytotoxicity .

Neuroprotective Properties

Neuroprotection and Alzheimer’s Disease

The compound has also been explored for its neuroprotective effects, particularly in the context of Alzheimer's disease. The oxadiazole derivatives are believed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegeneration.

Research Insights

  • Enzyme Inhibition Studies :
    • Compounds derived from the oxadiazole scaffold have shown promising results in inhibiting AChE and BChE with IC50 values indicating potent activity against these enzymes . This inhibition is crucial for enhancing cholinergic signaling in neurodegenerative conditions.
  • Molecular Hybridization :
    • The design of hybrid molecules incorporating the oxadiazole structure has been effective in enhancing neuroprotective properties while reducing toxicity profiles compared to traditional treatments .

Enzyme Inhibition

Broad Spectrum of Inhibitory Activity

The compound's structure allows it to interact with various enzymes beyond those related to cancer or neurodegeneration.

Key Findings

  • Inhibition Profiles :
    • Research has indicated that derivatives of this compound exhibit multifunctional inhibitory profiles against enzymes such as hAChE and hBChE. These enzymes are implicated in metabolic pathways that can influence both cancer and neurodegenerative diseases .

Summary Table of Applications

Application AreaKey FindingsReferences
Anticancer Activity IC50 values ranging from 1.59 to 7.48 μM against A549 cells
Neuroprotection Effective inhibition of AChE and BChE; potential for Alzheimer's treatment
Enzyme Inhibition Multifunctional inhibitory profiles against key metabolic enzymes

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propionamide

Uniqueness

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the acetamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of considerable interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole moiety linked to an acetamide group and a dimethoxyphenyl substituent. The unique structure contributes to its biological properties.

Synthesis Methods

The synthesis typically involves the cyclodehydration of hydrazides with carboxylic acid derivatives under acidic conditions to form the oxadiazole ring. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as recrystallization or chromatography for purification .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines. A study reported that compounds similar to this compound displayed IC50 values as low as 0.14 μM against A549 human lung cancer cells . The mechanism of action often involves the inhibition of key enzymes related to cancer proliferation, such as topoisomerase and histone deacetylase (HDAC) .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. For example, studies have indicated effective minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways contributes to its antimicrobial efficacy .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : It can inhibit enzymes involved in DNA replication and repair processes.
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating caspases and other apoptotic pathways.
  • Antimicrobial Mechanisms : Its antimicrobial effects are thought to arise from disrupting bacterial cell membrane integrity or interfering with protein synthesis .

Case Studies and Research Findings

StudyFocusKey Findings
Valente et al. (2023)Anticancer ActivityCompounds similar to this compound showed significant cytotoxicity against multiple cancer cell lines with IC50 values < 0.14 μM .
MDPI Study (2022)Antimicrobial PropertiesDemonstrated potent activity against Staphylococcus aureus with MIC values ranging from 0.22 to 0.25 μg/mL for related compounds .
PMC Study (2023)Mechanistic InsightsIdentified key enzymes inhibited by oxadiazole derivatives that are crucial for cancer cell survival and proliferation.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-7(16)13-12-15-14-11(19-12)9-5-4-8(17-2)6-10(9)18-3/h4-6H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNBNLBNFCJNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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